molecular formula C10H11NOS B2685117 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one CAS No. 110766-86-4

8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

Cat. No.: B2685117
CAS No.: 110766-86-4
M. Wt: 193.26
InChI Key: DKKQPFYKKGRYHN-UHFFFAOYSA-N
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Description

8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (CAS 110766-86-4) is a chemical compound belonging to the celebrated class of 1,5-benzothiazepines, which are recognized in medicinal chemistry as a privileged scaffold capable of providing ligands for diverse biological targets . This specific derivative, with the molecular formula C10H11NOS and a molecular weight of 193.27 g/mol, serves as a key synthetic intermediate and valuable building block in organic chemistry and drug discovery research . The benzothiazepine core is found in a range of pharmacologically active compounds, including calcium channel blockers like diltiazem, CNS agents, antimicrobials, and antiplatelet agents, highlighting the research significance of this structural framework . Researchers utilize this compound to explore new chemical spaces and develop novel bioactive molecules. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

8-methyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-7-2-3-8-9(6-7)13-5-4-10(12)11-8/h2-3,6H,4-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKQPFYKKGRYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Positional Isomers: 2-Methyl vs. 8-Methyl Substitution

The 2-methyl analog (2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one, CAS: 96680-77-2) shares the same core structure but differs in the methyl group’s position (C2 vs. C8). This positional variation impacts biological activity: the 2-methyl derivative is a potent ligand for the CREB-binding protein (CBP), targeting epigenetic reader domains .

Key Differences:

  • Substituent Effects : The 2-methyl group may enhance steric accessibility for protein binding, whereas the 8-methyl group could influence aromatic ring electron density.
  • Synthesis : Both compounds likely utilize Michael addition or cyclocondensation strategies, but yields and intermediates may vary due to substituent reactivity .

Functional Group Variations: 7-Nitro Substitution

7-Nitro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (EN300-01639) replaces the methyl group with a nitro group at C5. Nitro groups are strong electron-withdrawing moieties, which can:

  • Reduce ring basicity and alter reactivity in electrophilic substitutions.
  • Enhance antimicrobial activity, as nitro groups are common in bioactive compounds .
    However, nitro derivatives may exhibit higher toxicity, limiting therapeutic utility compared to methyl-substituted analogs .

Pharmacological Analogs: Diltiazem and Derivatives

Diltiazem, a clinically used calcium channel blocker, shares the benzothiazepine core but features a 4-methoxyphenyl and acetoxy group at C3 (structure: (2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate) .

Comparison with 8-Methyl Analog:

  • Substituent Complexity: Diltiazem’s larger substituents (e.g., 4-methoxyphenyl, dimethylaminoethyl) enable selective binding to L-type calcium channels. The 8-methyl compound’s simpler structure may lack this specificity.
  • Metabolic Stability : Bulky substituents in diltiazem derivatives reduce metabolic degradation, whereas methyl groups may lead to faster clearance .

Heterocyclic Analogs: Benzodiazepines vs. Benzothiazepines

Benzodiazepines (e.g., 1,5-benzodiazepin-2-ones) replace sulfur with oxygen in the heterocycle. This difference impacts:

  • Ring Puckering : Sulfur’s larger atomic radius in benzothiazepines increases ring distortion, affecting conformation-dependent binding (as analyzed via Cremer-Pople coordinates) .
  • Biological Activity : Benzodiazepines primarily target GABA receptors, while benzothiazepines show broader activity, including antimicrobial and psychotropic effects .

Biological Activity

8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a heterocyclic compound with the molecular formula C10H11NOSC_{10}H_{11}NOS and a molecular weight of 193.27 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings and case studies.

The compound is characterized by its unique structure which allows it to participate in a variety of chemical reactions. Some key properties include:

Property Description
IUPAC Name 8-methyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Molecular Formula C10H11NOS
Molecular Weight 193.27 g/mol
CAS Number 110766-86-4

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study by Upadhyay et al. (2012) demonstrated that derivatives of benzothiazepines showed promising results against Mycobacterium tuberculosis, suggesting that modifications to the benzothiazepine structure can enhance biological efficacy .

Antifungal Activity

The compound's antifungal potential has also been explored. In vitro assays have shown that it can inhibit the growth of various fungal strains. The mechanism is believed to involve disruption of fungal cell membranes and interference with metabolic pathways.

Anticancer Properties

Several studies have indicated that this compound may possess anticancer properties. For instance, its ability to induce apoptosis in cancer cells has been documented in laboratory settings. The compound's interaction with specific cellular targets has been suggested as a mechanism for its anticancer effects.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for the survival and proliferation of pathogens and cancer cells.
  • Receptor Modulation : The compound can act on certain receptors that mediate cellular responses to external stimuli.

Case Studies

  • Antimycobacterial Activity : A study evaluated structurally diverse benzothiazepines for their efficacy against Mycobacterium tuberculosis. The results indicated that modifications to the benzothiazepine framework could significantly enhance activity against this pathogen .
  • Anticancer Research : Research involving the compound's derivatives showed promising results in inducing apoptosis in various cancer cell lines. The study highlighted the importance of structural modifications to optimize therapeutic effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 1-acylbenzotriazoles with 2-aminobenzothiol derivatives under acidic conditions. For example, Wang et al. demonstrated that using 1,2,4-oxadiazole intermediates in ethanol with catalytic HCl at 60–80°C yields 70–85% purity . Key variables include solvent polarity (e.g., ethanol vs. DMF), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 for acylbenzotriazole to aminobenzothiol). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from by-products like unreacted starting materials or dimerized species .

Q. How can crystallographic techniques validate the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXTL or SHELXL for structure refinement , and ORTEP-III for visualizing thermal ellipsoids and molecular geometry . Key parameters to report:

  • R-factor : <0.05 for high-resolution data.
  • Hydrogen bonding : Analyze using graph set notation (e.g., C(4)\text{C(4)}) to describe motifs like chains or rings .
  • Torsion angles : Confirm the seven-membered ring adopts a boat or chair conformation, as seen in analogous benzothiazepinones .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction pathways when synthesizing benzothiazepinone derivatives?

  • Methodological Answer : Conflicting product formation (e.g., 1,4-benzothiazin-3-ones vs. 1,5-benzothiazepines) can arise from reaction conditions. For example, β-aroylacrylic acids with 2-aminothiophenol may favor benzothiazinones under HCl catalysis due to competitive cyclization pathways . To mitigate:

  • Control experiments : Vary pH (e.g., neutral vs. acidic), temperature, and solvent polarity.
  • Mechanistic probes : Use deuterated solvents or isotopic labeling to track intermediates.
  • Computational modeling : Apply DFT to compare activation energies of competing pathways .

Q. What strategies optimize the hydrogen-bonding network in benzothiazepinone crystals for improved physicochemical stability?

  • Methodological Answer :

  • Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to strengthen N–HO\text{N–H} \cdots \text{O} or O–HS\text{O–H} \cdots \text{S} interactions .
  • Polymorph screening : Use solvent-drop grinding or high-throughput crystallization in diverse solvents (e.g., methanol, acetone).
  • Thermal analysis : DSC/TGA identifies stable polymorphs by monitoring phase transitions .

Q. How should researchers handle impurities or by-products during scale-up synthesis of this compound?

  • Methodological Answer :

  • HPLC-MS profiling : Use a C18 column (ACN/water gradient) to detect trace impurities (e.g., lactam derivatives or oxidized sulfur species) .
  • Recrystallization protocols : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to exclude by-products with similar polarity.
  • Reference standards : Cross-validate against certified materials (e.g., EP/PharmEur impurities) for quantification .

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